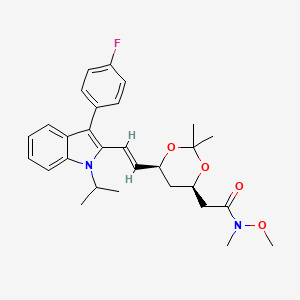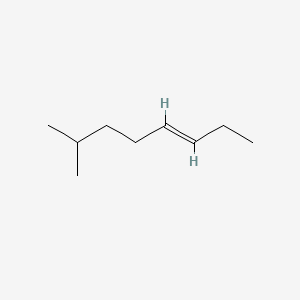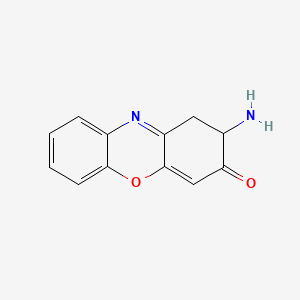
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico es un complejo compuesto orgánico con una estructura única que incluye un grupo hexilo, un grupo hidroxilo y un grupo metoxibencilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico típicamente involucra múltiples pasos, comenzando desde moléculas orgánicas más simples. El proceso puede incluir los siguientes pasos:
Formación de la cadena hexílica: Esto se puede lograr a través de la alquilación de un precursor adecuado.
Introducción del grupo hidroxilo: Este paso puede involucrar reacciones de oxidación usando reactivos como trióxido de cromo o permanganato de potasio.
Unión del grupo metoxibencilo: Esto se puede hacer a través de reacciones de eterificación, donde el grupo hidroxilo reacciona con cloruro de 4-metoxibencilo en presencia de una base como hidruro de sodio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplearían pasos de purificación como la recristalización o la cromatografía para garantizar la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo usando agentes oxidantes como PCC (Clorocromato de piridinio).
Reducción: El grupo carbonilo se puede reducir de nuevo a un grupo hidroxilo usando agentes reductores como borohidruro de sodio.
Sustitución: El grupo metoxibencilo se puede sustituir por otros grupos a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo, PCC o permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en un solvente aprótico.
Sustitución: Hidruro de sodio o terc-butóxido de potasio en un solvente aprótico polar como dimetilsulfóxido (DMSO).
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de diversos derivados de éter.
Aplicaciones Científicas De Investigación
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de fármacos para tratar diversas enfermedades.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico involucra su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar puentes de hidrógeno con moléculas biológicas, mientras que el grupo metoxibencilo puede interactuar con bolsillos hidrofóbicos en las proteínas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxifenil)oxi)hexadecanoico: Estructura similar pero con un grupo fenilo en lugar de un grupo bencilo.
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-etoxibencil)oxi)hexadecanoico: Estructura similar pero con un grupo etoxilo en lugar de un grupo metoxilo.
Unicidad
(2S,3S,5R)-ácido 2-hexil-3-hidroxi-5-((4-metoxibencil)oxi)hexadecanoico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo metoxibencilo, en particular, aumenta su hidrofobicidad y su potencial para interacciones específicas con objetivos biológicos.
Propiedades
Fórmula molecular |
C30H52O5 |
|---|---|
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
(2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoic acid |
InChI |
InChI=1S/C30H52O5/c1-4-6-8-10-11-12-13-14-15-17-27(35-24-25-19-21-26(34-3)22-20-25)23-29(31)28(30(32)33)18-16-9-7-5-2/h19-22,27-29,31H,4-18,23-24H2,1-3H3,(H,32,33)/t27-,28+,29+/m1/s1 |
Clave InChI |
DBEKTYNEIIUVFN-ULNSLHSMSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)






![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
